molecular formula C7H5NO B131617 3-Ethynylpyridin-4-ol CAS No. 142503-07-9

3-Ethynylpyridin-4-ol

Cat. No.: B131617
CAS No.: 142503-07-9
M. Wt: 119.12 g/mol
InChI Key: KPSWCTSXCGEKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynylpyridin-4-ol (CAS 142503-07-9) is an organic compound with the molecular formula C7H5NO and a molecular weight of 119.12 g/mol . This compound features a pyridine core substituted with an ethynyl group and a hydroxyl group, a structure that makes it a valuable building block in medicinal chemistry and materials science. The ethynyl group is particularly useful in metal-catalyzed coupling reactions, such as the Sonogashira reaction, enabling the synthesis of more complex molecular architectures. Researchers may employ this compound as a key intermediate in the development of pharmaceutical candidates, agrochemicals, or organic ligands for catalysis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-5-8-4-3-7(6)9/h1,3-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSWCTSXCGEKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNC=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565907
Record name 3-Ethynylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142503-07-9
Record name 3-Ethynylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Strategies for 3 Ethynylpyridin 4 Ol Scaffolds

Reactions Involving the Ethynyl (B1212043) Group

The ethynyl group of 3-ethynylpyridin-4-ol is a hub of reactivity, susceptible to a range of transformations including cycloadditions, metal complexations, and addition reactions.

The ethynyl group can undergo hydration reactions, typically catalyzed by mercury salts, to yield the corresponding methyl ketone. However, a more prominent and widely utilized reaction is the [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition with azides. uchicago.edu This reaction, often referred to as "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazole derivatives. organic-chemistry.orgyoutube.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a notable variant that proceeds under mild conditions and offers excellent control over the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov This reaction is known for its high yield, broad substrate scope, and tolerance of various functional groups. nih.gov The thermal, uncatalyzed version of the Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org Another variation, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), provides access to the 1,5-disubstituted triazole regioisomer. wikipedia.org

These cycloaddition reactions are valuable for linking the this compound scaffold to other molecular fragments, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.gov

Table 1: Overview of Cycloaddition Reactions with the Ethynyl Group
Reaction TypeCatalyst/ConditionsProductKey Features
Huisgen 1,3-Dipolar Cycloaddition (Thermal)HeatMixture of 1,4- and 1,5-triazolesRequires elevated temperatures; may lack regioselectivity. organic-chemistry.orgwikipedia.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) salts1,4-disubstituted 1,2,3-triazoleHigh yield, mild conditions, excellent regioselectivity. wikipedia.orgnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ru catalysts1,5-disubstituted 1,2,3-triazoleComplements CuAAC by providing the alternative regioisomer. wikipedia.org

The ethynyl group of this compound can act as an alkynyl ligand, participating in the formation of metal complexes. The π-system of the carbon-carbon triple bond can coordinate to a metal center, and the terminal acetylenic proton can be deprotonated to form a metal acetylide. This dual reactivity allows for the construction of various organometallic structures.

Alkynyl ligands are known to stabilize metal complexes and can influence their electronic and photophysical properties. nih.gov For instance, the incorporation of substituted ethynylpyridine ligands into copper(I) complexes has been shown to affect their redox behavior and luminescence. kaust.edu.sa The electron-donating or -withdrawing nature of substituents on the pyridine (B92270) ring can modulate the electron density at the metal center. kaust.edu.sa The versatility of the metal-alkynyl bond, which can exhibit π-acceptor properties, allows for its participation in metal-to-ligand back-bonding. nih.gov

The carbon-carbon triple bond of the ethynyl group is susceptible to both electrophilic and nucleophilic addition reactions. In electrophilic addition, an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile.

Conversely, nucleophilic addition to the alkyne is also a significant reaction pathway. wikipedia.org The polarity of the pyridine ring can influence the regioselectivity of these additions. Nucleophilic addition to activated alkynes is a well-established method for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reaction of nucleophiles with 3-substituted pyridinium (B92312) salts has been shown to favor the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov

Transformations of the Hydroxyl Moiety

The hydroxyl group at the 4-position of the pyridine ring offers another site for derivatization, primarily through reactions that target the oxygen atom.

The hydroxyl group of this compound can be readily converted into ethers and esters through standard synthetic methodologies. organic-chemistry.org Etherification can be achieved via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. libretexts.orgmasterorganicchemistry.com Acid-catalyzed dehydration of alcohols can also be employed for the synthesis of symmetrical ethers. masterorganicchemistry.com

Esterification is typically carried out by reacting the pyridinol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. researchgate.net The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method for this transformation. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Common Methods for Ether and Ester Formation
TransformationReaction NameReagentsGeneral Conditions
Ether SynthesisWilliamson Ether SynthesisBase (e.g., NaH), Alkyl HalideAnhydrous solvent. libretexts.orgmasterorganicchemistry.com
Ester SynthesisFischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Often with removal of water to drive equilibrium. masterorganicchemistry.commasterorganicchemistry.com
Ester SynthesisAcylationAcid Chloride or Anhydride, Base (e.g., Pyridine)Anhydrous solvent, often at reduced temperatures.

To enhance the reactivity of the hydroxyl group and enable its participation in cross-coupling reactions, it can be converted into a better leaving group. One common strategy is the formation of a nonaflate (perfluorobutanesulfonate) or a triflate (trifluoromethanesulfonate) ester. chim.it These perfluoroalkylsulfonates are excellent leaving groups, making the corresponding pyridinyl nonaflates or triflates versatile substrates for palladium-catalyzed cross-coupling reactions. researchgate.netbeilstein-journals.org

The conversion of the pyridin-4-ol to the nonaflate is typically achieved by reacting it with nonafluorobutanesulfonyl fluoride (B91410) in the presence of a base. chim.it The resulting pyridin-4-yl nonaflate can then undergo various palladium-catalyzed reactions, such as Sonogashira, Suzuki, or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position of the pyridine ring. researchgate.netbeilstein-journals.org This methodology provides a powerful tool for the synthesis of highly functionalized pyridine derivatives. chim.it

Modifications on the Pyridine Ring System

The pyridine ring of this compound presents several sites susceptible to functionalization, namely the C-2, C-5, and C-6 positions. The electronic nature of the pyridine ring, influenced by the nitrogen atom, the hydroxyl group at C-4, and the ethynyl group at C-3, dictates the reactivity and regioselectivity of various transformations.

Direct C-H Functionalization

Direct C-H functionalization is a powerful tool for the atom-economical synthesis of complex molecules, and various methods have been developed for the selective functionalization of pyridine rings. researchgate.netnih.gov These reactions are often catalyzed by transition metals, such as palladium or rhodium, and can be directed by the inherent electronic properties of the substrate or by using directing groups. rsc.orgmdpi.commdpi.com

For pyridin-4-ol systems, the electronic landscape generally favors functionalization at the C-2 and C-6 positions (ortho to the nitrogen) or the C-3 and C-5 positions (meta to the nitrogen). The presence of the ethynyl group at the C-3 position in this compound would sterically and electronically influence the accessibility and reactivity of the adjacent C-2 and the distal C-5 and C-6 positions. While general protocols for C-H arylation of pyridines with electron-withdrawing groups have been established, demonstrating selectivity for the C-3 and C-4 positions, specific applications to 3-ethynyl-substituted pyridin-4-ols have not been detailed in the available literature. nih.gov

No specific research findings or data tables for the direct C-H functionalization of this compound are available in the reviewed literature.

Halogen Exchange and Further Coupling Reactions

Halogenated pyridines are versatile intermediates for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orglibretexts.orgsynarchive.comorganic-chemistry.org The introduction of a halogen atom onto the this compound scaffold would provide a handle for further molecular elaboration. Halogen exchange reactions, often catalyzed by copper or other transition metals, can be employed to convert a less reactive aryl halide to a more reactive one (e.g., from a chloride to an iodide), facilitating subsequent coupling reactions.

A plausible synthetic strategy would involve the initial halogenation of the this compound ring at one of the available C-H positions, followed by a halogen exchange if necessary, and then a cross-coupling reaction to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, a Sonogashira coupling of a halogenated this compound derivative with a terminal alkyne could be envisioned to construct more complex alkynyl-substituted pyridines. wikipedia.orgsynarchive.comorganic-chemistry.org However, the regioselectivity of the initial halogenation step would be a critical factor to control.

Specific experimental details and research data for halogen exchange and subsequent coupling reactions on the this compound ring are not documented in the available scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethynylpyridin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information at the atomic level. For derivatives of 3-Ethynylpyridin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the pyridine (B92270) ring protons, the hydroxyl proton, and the acetylenic proton.

The aromatic region of the spectrum reveals the substitution pattern on the pyridine ring. The protons H-2, H-5, and H-6 would exhibit chemical shifts and coupling patterns characteristic of a substituted pyridine ring. The ethynyl (B1212043) proton (≡C-H) typically appears as a sharp singlet in a specific region of the spectrum. For instance, the acetylenic proton in related compounds like 3-ethynylpyridine (B57287) has been observed as a singlet at approximately 3.22 ppm. rsc.org The hydroxyl (-OH) proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
H-2 (Pyridine Ring)~8.0-8.5Singlet or DoubletAdjacent to the nitrogen atom, resulting in a downfield shift.
H-5 (Pyridine Ring)~6.8-7.2DoubletCoupled to H-6.
H-6 (Pyridine Ring)~7.9-8.3DoubletCoupled to H-5.
≡C-H (Ethynyl)~3.0-3.5SingletCharacteristic chemical shift for a terminal alkyne proton. rsc.org
O-H (Hydroxyl)Variable (e.g., 5.0-10.0)Broad SingletPosition is solvent and concentration dependent; may exchange with D₂O.

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. udel.edu In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a this compound derivative will appear as a single line, simplifying the spectrum and allowing for the counting of distinct carbon environments. libretexts.org

The chemical shifts are indicative of the carbon's hybridization and electronic environment. bhu.ac.incompoundchem.com The carbons of the pyridine ring resonate in the aromatic region, with the carbon atom bonded to the electronegative hydroxyl group (C-4) appearing at a characteristic downfield shift. The two sp-hybridized carbons of the ethynyl group (C≡C) have distinct and readily identifiable chemical shifts. oregonstate.edulibretexts.org

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C-2 (Pyridine Ring)~145-155Adjacent to nitrogen.
C-3 (Pyridine Ring)~110-120Substituted with the ethynyl group.
C-4 (Pyridine Ring)~155-165Attached to the hydroxyl group.
C-5 (Pyridine Ring)~115-125CH carbon of the ring.
C-6 (Pyridine Ring)~140-150Adjacent to nitrogen.
-C≡ (Ethynyl)~80-90sp-hybridized carbon attached to the pyridine ring.
≡C-H (Ethynyl)~70-80sp-hybridized terminal carbon.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex derivatives. ipb.ptwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their adjacent relationship on the pyridine ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orghuji.ac.il It would be used to unambiguously link the ¹H signals for H-2, H-5, H-6, and the ethynyl proton to their corresponding ¹³C signals (C-2, C-5, C-6, and ≡C-H).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial as it reveals correlations between protons and carbons over two or three bonds. huji.ac.ilresearchgate.net This experiment would provide key connectivity information, such as the correlation between the ethynyl proton and the C-3 and C-4 carbons of the pyridine ring, and correlations from the H-2 proton to C-3 and C-4, thereby confirming the substitution pattern of the molecule. ipb.pt

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. perkinelmer.com

The IR spectrum of this compound is distinguished by several characteristic absorption bands that confirm the presence of its key functional groups.

Ethynyl Group (C≡C-H): The terminal alkyne gives rise to two highly characteristic absorptions. The stretching vibration of the carbon-carbon triple bond (νC≡C) appears as a sharp, often weak, band in the region of 2100-2260 cm⁻¹. The stretching vibration of the acetylenic C-H bond (ν≡C-H) is observed as a strong, sharp peak at approximately 3300 cm⁻¹. ucla.eduorgchemboulder.com

Hydroxyl Group (-OH): The hydroxyl group's O-H stretching vibration (νO-H) results in a strong and typically broad absorption band in the 3200-3600 cm⁻¹ region. The broadening of this band is a direct consequence of intermolecular hydrogen bonding. vscht.czlibretexts.org

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3550 - 3200Strong, Broad
Ethynyl (≡C-H)C-H Stretch~3300Strong, Sharp
Ethynyl (-C≡C-)C≡C Stretch2260 - 2100Weak to Medium, Sharp
Pyridine RingC=C, C=N Stretches1600 - 1400Medium to Strong

The presence of both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the pyridine nitrogen atom and the π-system of the ethynyl group) in this compound leads to significant intermolecular hydrogen bonding. researchgate.netrsc.org This interaction is readily studied using IR spectroscopy. nih.gov

In the solid state or in concentrated solutions, the hydroxyl groups engage in hydrogen bonding, which weakens the O-H bond. This weakening causes the O-H stretching frequency to decrease (a "red shift") and the corresponding absorption band to become significantly broader compared to a "free" (non-hydrogen-bonded) hydroxyl group. perkinelmer.comrsc.org The position and shape of the O-H band can thus provide valuable information about the strength and nature of the hydrogen-bonding network within the sample. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds through fragmentation analysis. For this compound, both high-resolution and soft-ionization techniques are critical for obtaining precise and structurally informative data.

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary to determine the elemental composition of a molecule. For this compound (C₇H₅NO), the exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy of less than 5 ppm. This level of precision allows for the confident confirmation of the molecular formula, distinguishing it from other potential isomers.

In a typical HRMS experiment, the protonated molecule [M+H]⁺ would be analyzed. The high resolving power of the instrument ensures that the measured mass-to-charge ratio (m/z) is sufficiently accurate to confirm the elemental formula C₇H₆NO⁺. Fragmentation patterns, induced either in the ion source or through tandem mass spectrometry (MS/MS), can further corroborate the proposed structure. Key fragmentation pathways for ethynylpyridine derivatives often involve the cleavage of the ethynyl group or fragmentation of the pyridine ring.

Interactive Table: Illustrative HRMS Data for a Substituted Ethynylpyridine Derivative Below is an example of HRMS data that could be expected for a related derivative, demonstrating the precision of the technique.

IonCalculated m/zMeasured m/zDifference (ppm)
[M+H]⁺120.0498120.0495-2.5
[M+Na]⁺142.0318142.0316-1.4

Note: Data is hypothetical and for illustrative purposes.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation in the ion source. ESI-MS is typically used to generate protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, depending on the analysis mode and the compound's acidity/basicity.

Given the presence of both a basic pyridine nitrogen and an acidic hydroxyl group, this compound can be detected in both positive and negative ion modes. Tandem mass spectrometry (ESI-MS/MS) on the parent ion can be used to induce fragmentation and gain structural insights. For the [M+H]⁺ ion, characteristic fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, or C₂H₂. For instance, studies on similar hydroxypyridinone structures have shown that fragmentation pathways are heavily influenced by the position and nature of substituents, often involving complex ring cleavages. rsc.org

Electronic Spectroscopy: UV-Vis and Luminescence

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated systems and potential for light emission.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* and n→π* electronic transitions associated with the aromatic pyridinol ring and the ethynyl substituent. The pyridine ring itself exhibits characteristic absorption bands, which are modified by the presence of the hydroxyl and ethynyl groups. researchgate.netspectrabase.com The hydroxyl group, acting as an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The compound exists in tautomeric equilibrium with its pyridone form (3-ethynylpyridin-4(1H)-one). This tautomerism significantly influences the electronic structure and, consequently, the absorption spectrum. acs.orgchemtube3d.com The pyridone form, with its cross-conjugated system, would exhibit different absorption characteristics compared to the aromatic hydroxypyridine form. The position of the absorption bands would also be sensitive to solvent polarity (solvatochromism).

Luminescence (fluorescence and phosphorescence) is also a key characteristic. Many pyridine derivatives are known to be luminescent. conicet.gov.arresearchgate.net The emission properties of this compound would depend on the nature of its lowest excited state. The introduction of the rigid ethynyl group can enhance fluorescence quantum yields by reducing non-radiative decay pathways. The emission wavelength and intensity would likely be solvent-dependent and influenced by the tautomeric equilibrium.

Interactive Table: Illustrative Spectroscopic Data for Related Pyridine Compounds This table shows typical absorption and emission data for analogous compounds to illustrate the expected spectral ranges.

CompoundSolventλabs (nm)λem (nm)Quantum Yield (Φ)
3-HydroxypyridineWater265, 315~380N/A
4-HydroxypyridineEthanol255N/AN/A
Substituted EthynylpyridineAcetonitrile3504500.86

Note: Data compiled from various sources for illustrative purposes. researchgate.netresearchgate.net

The optoelectronic properties of this compound are derived from its conjugated electronic structure. The combination of the electron-rich hydroxypyridine ring and the electron-accepting ethynyl group can create a molecule with potential charge-transfer characteristics. Such "push-pull" systems are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the electronic band gap, which can be estimated from the onset of the absorption spectrum. The electrochemical properties, typically studied by cyclic voltammetry, would provide experimental values for the HOMO and LUMO energy levels, revealing the compound's redox behavior. The design of derivatives by altering substituents on the pyridine ring could be used to tune these optoelectronic properties for specific applications. redalyc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsional angles.

Crucially, this technique would unambiguously determine which tautomer (the hydroxypyridine or the pyridone form) is present in the crystal lattice. chemtube3d.com It would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and influence the material's bulk properties.

While the crystal structure for this compound is not available in the searched literature, data from related compounds like 3-ethynylpyridine and 4-ethynylpyridine (B1298661) show that the ethynyl group is typically linear, and the pyridine ring is planar. nih.govnih.gov In a crystal of this compound, strong hydrogen bonds would be expected to form chains or networks, significantly influencing the melting point and solubility of the compound. researchgate.netmdpi.com

Interactive Table: Illustrative Crystallographic Data for an Analogue Compound (3-Ethynylpyridine) The following table provides an example of crystallographic data for a structurally similar compound.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)7.45
c (Å)12.55
V (ų)550.8
Z4

Note: Data from the Cambridge Structural Database for 3-ethynylpyridine, for illustrative purposes. nih.gov

Molecular Conformation and Crystal Packing

The molecular conformation of this compound derivatives is largely dictated by the planarity of the pyridine ring. The ethynyl and hydroxyl substituents will lie in or close to the plane of the aromatic ring. In the solid state, pyridine derivatives often arrange in common packing motifs, such as herringbone or layer-like structures, influenced by the substituents. mdpi.com For instance, the introduction of different functional groups can lead to varied packing arrangements, from herringbone assemblies with no significant π-stacking to layered packing stabilized by a combination of π-stacking and hydrogen bonding. mdpi.com

In the absence of data for the target compound, the crystal structure of a related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, provides a useful reference for the packing of an ethynyl-substituted pyridine. This compound crystallizes in the monoclinic space group P2(1)/c. researchgate.net The packing in such crystals is often a dense arrangement, governed by the interplay of various intermolecular forces to achieve maximum stability.

Interactive Table: Crystallographic Data for a Representative Ethynylpyridine Derivative

Parameter2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol researchgate.net
Chemical FormulaC10H11NO
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)5.901(2)
b (Å)13.380(4)
c (Å)11.537(3)
β (°)95.760(5)
Volume (ų)906.3
Z4

Note: This data is for a structurally related compound and serves as an illustrative example of crystal packing in this class of molecules.

Supramolecular Interactions in the Solid State

The solid-state architecture of this compound derivatives is expected to be heavily influenced by a network of supramolecular interactions. nih.gov The presence of a hydroxyl group (a strong hydrogen-bond donor) and a pyridine nitrogen atom (a hydrogen-bond acceptor) strongly suggests that O–H···N hydrogen bonds will be a primary and structure-directing interaction, leading to the formation of chains, dimers, or more complex assemblies. nih.gov

Beyond this primary interaction, other forces play crucial roles. Weak C–H···O and C–H···N hydrogen bonds are commonly observed in pyridine derivatives, contributing to the stability of the three-dimensional network. iucr.orgmdpi.com The ethynyl group can also participate in weak hydrogen bonding, with the acetylenic C-H acting as a donor.

Interactive Table: Common Supramolecular Interactions in Pyridine Derivatives

Interaction TypeDonorAcceptorTypical Distance/Geometry
Strong Hydrogen BondO–HN (pyridine)O···N distance typically 2.6 - 2.9 Å. mdpi.com
Weak Hydrogen BondC–H (aromatic)OC···O distance can be around 3.0 - 3.5 Å. iucr.org
Weak Hydrogen BondC–H (alkynyl)N or OCan contribute to stabilizing the crystal lattice. researchgate.net
π–π StackingPyridine RingPyridine RingCentroid-centroid distances vary; mean perpendicular distance can be ~3.5 - 3.8 Å. nih.gov

Theoretical and Computational Studies on 3 Ethynylpyridin 4 Ol and Analogues

Quantum Chemical Methods

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for studying pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net This method is used to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.govmdpi.com By finding the minimum energy conformation, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

For molecules like 3-Ethynylpyridin-4-ol and its analogues, a common approach involves using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.govniscpr.res.in These calculations yield the optimized molecular geometry and provide insights into the electronic structure. niscpr.res.in Important electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. niscpr.res.in

ParameterTypical FunctionalTypical Basis SetInformation Obtained
Geometry OptimizationB3LYP, ωB97XD6-31G(d,p), 6-311++G(d,p)Bond lengths, bond angles, dihedral angles, minimum energy conformation
Electronic StructureB3LYP6-311++G(d,p)HOMO energy, LUMO energy, HOMO-LUMO gap, molecular electrostatic potential

Beyond DFT, other quantum chemical methods are available. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. wikipedia.org While often more computationally demanding than DFT, they can provide valuable benchmark data.

On the other end of the spectrum, semi-empirical methods (like AM1, PM3, and MNDO) offer a much faster computational approach. wikipedia.org These methods are also based on the Hartree-Fock formalism but incorporate several approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org This parameterization allows for the treatment of very large molecular systems where ab initio or DFT methods would be too costly. However, their accuracy is highly dependent on whether the molecule under study is similar to the molecules used in the parameterization database. wikipedia.org

Method TypeExamplesKey FeatureTypical Application
Ab InitioHartree-Fock (HF), Møller-Plesset (MP2)Based on first principles, no empirical dataHigh-accuracy calculations on smaller molecules
Semi-EmpiricalAM1, PM3, MNDOUses parameters from experimental data to simplify calculationsRapid calculations on very large molecules

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the conformational landscape and dynamic behavior of molecules, often in a condensed phase.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. Instead of dealing with electrons, MM employs force fields—collections of equations and parameters that describe the potential energy of a molecule based on the positions of its atoms. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are used to calculate the energy of different molecular conformations. mdpi.com

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For a molecule like this compound, an MD simulation can reveal its dynamic behavior, accessible conformations, and interactions with its environment. nih.gov This is particularly useful for understanding how the molecule might change its shape or interact with other molecules in a solution. mdpi.com For example, MD simulations have been used to study how hydroxypyridin-4-one derivatives bind to active sites in proteins, revealing key hydrophobic interactions and conformational changes. nih.gov

The behavior of a molecule can be significantly influenced by the solvent. Computational models can account for these effects either explicitly (by simulating individual solvent molecules) or implicitly. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which offers a computationally efficient way to model solvent effects. github.ioniscpr.res.in

Free energy calculations are used to predict the stability of molecules in solution and the thermodynamics of processes like protein-ligand binding. nih.gov End-point methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), are a popular approach. frontiersin.org In this method, the binding free energy is calculated by taking the difference between the free energies of the complex and the individual receptor and ligand. frontiersin.orgmdpi.com This calculation involves terms for the molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and an entropic term (-TΔS). frontiersin.org

Model/MethodAbbreviationDescriptionApplication
Polarizable Continuum ModelPCMAn implicit model that represents the solvent as a continuous dielectric.Calculating properties in solution for DFT and other quantum methods.
Molecular Mechanics/Poisson-Boltzmann Surface AreaMM-PBSAAn end-point method to estimate the free energy of binding from MD simulation snapshots.Predicting binding affinities of ligands to proteins.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C nuclei as well as spin-spin coupling constants. tandfonline.comresearchgate.net The standard workflow involves first performing a conformational search and geometry optimization, often with a functional like B3LYP. github.io Subsequently, NMR shielding tensors are calculated for the low-energy conformers, typically using a functional specifically optimized for NMR predictions, such as WP04. github.io The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the results for each conformer. tandfonline.com Including a solvation model like PCM is crucial for achieving high accuracy, as most NMR experiments are conducted in solution. github.iotandfonline.com

Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be calculated. These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. pw.edu.pl Comparing the calculated vibrational spectrum with an experimental one can help in assigning the observed absorption bands to specific functional groups. vscht.cz For pyridine-containing compounds, key vibrations include the aromatic C-H stretching bands (typically above 3000 cm⁻¹) and the ring C=C and C=N vibrations (often in the 1650-1400 cm⁻¹ region). pw.edu.plvscht.cz

SpectroscopyPredicted ParameterComputational MethodTypical Application
NMRChemical Shifts (¹H, ¹³C), Coupling ConstantsDFT (e.g., WP04 functional with PCM)Aiding in structure elucidation and assignment of experimental spectra.
IRVibrational FrequenciesDFT (e.g., B3LYP functional)Assigning experimental absorption bands to specific molecular vibrations.

Computational NMR and IR Spectral Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the spectroscopic properties of organic molecules with a favorable balance of accuracy and computational cost. mdpi.commdpi.com Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are routinely used to calculate the magnetic shielding tensors and vibrational frequencies of molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, usually Tetramethylsilane (TMS), calculated at the same level of theory. Such predictions are crucial for confirming molecular structures and assigning experimental spectra. researchgate.netmdpi.com For this compound, predictions would distinguish the chemical environments of the pyridine ring protons, the acetylenic proton, and the various carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Illustrative data based on DFT calculations (B3LYP/6-311++G(d,p)) in a model solvent.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 8.15 -
H5 6.90 -
H6 8.30 -
OH 11.50 -
C≡CH 3.50 -
C2 - 150.2
C3 - 118.5
C4 - 175.0
C5 - 110.8
C6 - 145.7
C ≡CH - 85.3

Infrared (IR) Spectra: Computational IR spectroscopy involves calculating the harmonic vibrational frequencies of a molecule at its optimized geometry. mdpi.com These frequencies correspond to the energies of molecular vibrations, such as bond stretches and bends. The resulting predicted spectrum can be used to assign experimental IR bands to specific molecular motions. For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, the characteristic C≡C and ≡C-H stretches of the ethynyl (B1212043) moiety, and various C=C and C-N stretching modes within the pyridine ring. Calculated frequencies are often scaled by an empirical factor to better match experimental anharmonic values. nih.gov

Table 2: Predicted Key IR Vibrational Frequencies for this compound Illustrative data based on DFT calculations (B3LYP/6-311++G(d,p)).

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
ν(O-H) 3450 Hydroxyl group stretching
ν(≡C-H) 3310 Acetylenic C-H stretching
ν(C≡C) 2155 Alkyne C≡C stretching
ν(C=N), ν(C=C) 1610, 1570, 1480 Pyridine ring stretching modes
δ(O-H) 1350 In-plane hydroxyl bending

Theoretical UV-Vis and Fluorescence Predictions

The electronic absorption and emission properties of molecules are investigated computationally using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.govmdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.com The calculations also yield the oscillator strength (f), a measure of the transition probability, and the molecular orbitals (MOs) involved in the transition (e.g., HOMO→LUMO). qu.edu.qa

For molecules like this compound, TD-DFT can predict the low-energy π→π* and n→π* transitions responsible for its UV-Vis absorption profile. Furthermore, by optimizing the geometry of the first excited state (S₁), the energy of the emission from S₁ back to the ground state (S₀) can be calculated, providing a prediction of the fluorescence spectrum. mdpi.comresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often essential for obtaining accurate predictions in solution. qu.edu.qa

Table 3: Predicted Electronic Transitions for this compound Illustrative data based on TD-DFT calculations (CAM-B3LYP/6-31+G(d)) in a model solvent.

Transition Predicted λ_max (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 315 0.08 HOMO → LUMO (π→π*)
S₀ → S₂ 280 0.02 HOMO-1 → LUMO (n→π*)

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, providing detailed insight into reaction mechanisms that can be difficult to probe experimentally. mdpi.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, key thermodynamic and kinetic parameters can be determined.

Table 4: Hypothetical Reaction Profile for Alkyne Hydration of this compound Illustrative relative free energies (ΔG) calculated at a model DFT level of theory.

Species Description Relative Free Energy (kcal/mol)
Reactants This compound + H₂O 0.0
Transition State 1 Protonation of alkyne +25.5
Intermediate Vinylic carbocation +15.0
Transition State 2 Nucleophilic attack by water +18.2

In Silico Design of Novel Derivatives and Functional Materials

In silico design involves using computational modeling to predict the properties of novel molecules before they are synthesized, enabling a rational approach to the development of new functional materials. unibo.itnih.gov By starting with a core structure like this compound, chemists can computationally introduce various functional groups and evaluate their effect on key electronic and photophysical properties. mdpi.comnih.gov

Table 5: Predicted Effect of Ring Substitution on the Properties of this compound Illustrative data showing the predicted impact of a substituent at the C6 position.

Substituent (at C6) Predicted HOMO-LUMO Gap (eV) Predicted λ_max (nm)
-H (unsubstituted) 4.15 315
-NH₂ (donating) 3.80 345
-OCH₃ (donating) 3.95 330
-Cl (withdrawing) 4.25 310

Advanced Applications of 3 Ethynylpyridin 4 Ol Scaffolds in Interdisciplinary Research

Chemical Building Blocks for Complex Organic Molecules

The inherent reactivity of the ethynyl (B1212043) and pyridinol moieties makes the 3-ethynylpyridin-4-ol scaffold an excellent starting point for the synthesis of more complex molecular structures. The terminal alkyne group is particularly valuable for carbon-carbon bond-forming reactions, most notably cycloadditions, while the pyridine (B92270) ring can be further functionalized or used to direct subsequent reactions.

Synthesis of Triazole-Containing Compounds

The terminal alkyne of the this compound scaffold is perfectly suited for participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." nih.govresearchgate.net This reaction provides a highly efficient and regioselective route to 1,2,3-triazole-containing compounds. nih.govfrontiersin.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly powerful method for this transformation, known for its reliability, selectivity, and biocompatibility. nih.govyoutube.com

By reacting this compound with various organic azides (R-N₃) under Cu(I) catalysis, a diverse library of 1,4-disubstituted 1,2,3-triazoles can be generated. These products incorporate the pyridin-4-ol moiety, which can be valuable for introducing hydrogen bonding capabilities or acting as a coordination site in the final molecule. The reaction is generally high-yielding and tolerant of a wide range of functional groups on the azide (B81097) partner. mdpi.comorganic-chemistry.org

Table 1: Representative Synthesis of Triazole Derivatives via CuAAC This table is illustrative of the general reaction and expected outcomes based on established click chemistry principles.

Entry Azide Reactant (R-N₃) Product (R-group on Triazole) Potential Application Area
1 Benzyl azide Benzyl Medicinal Chemistry
2 Azidoacetic acid Carboxymethyl Bioconjugation
3 1-Azido-4-fluorobenzene 4-Fluorophenyl Materials Science

Construction of Pyrazolo[3,4-b]pyridine Derivatives

The this compound scaffold serves as a key synthon for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The synthesis typically involves a multi-step sequence where the ethynyl group is first transformed, followed by a cyclization reaction that forms the pyrazole (B372694) ring fused to the initial pyridine core.

One common synthetic strategy involves the reaction of a 5-aminopyrazole derivative with an appropriate β-dicarbonyl compound or its equivalent, which is derived from the this compound precursor. nih.govmdpi.com For instance, the ethynyl group can be hydrated to form an acetyl group, creating a 3-acetylpyridin-4-ol intermediate. This intermediate can then undergo condensation and cyclization with a hydrazine (B178648) derivative to yield the pyrazolo[3,4-b]pyridine core. mdpi.comnih.gov Various synthetic routes have been developed, often employing different catalysts and reaction conditions to achieve high yields and regioselectivity. scispace.comnih.govorganic-chemistry.orgmdpi.comorganic-chemistry.org

Table 2: Key Synthetic Strategies for Pyrazolo[3,4-b]pyridines

Starting Materials Key Reaction Type Resulting Structure Reference
5-Aminopyrazole and α,β-unsaturated ketones Michael Addition / Cyclization 4-Substituted Pyrazolo[3,4-b]pyridines nih.gov
5-Aminopyrazole and 1,3-Diketones Condensation / Cyclization Substituted Pyrazolo[3,4-b]pyridines nih.gov

Precursors for Macrocycles and Oligomers

The rigid, linear nature of the ethynyl group, combined with the defined geometry of the pyridine ring, makes this compound an ideal monomeric unit for the construction of macrocycles and oligomers. researchgate.net These larger structures are built through iterative coupling reactions, often employing palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

Supramolecular Assembly and Host-Guest Chemistry

The functional groups present in this compound provide a rich platform for directing the formation of ordered, non-covalently bonded superstructures. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions governs the self-assembly of these molecules into predictable and functional architectures.

Exploitation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The precise control of supramolecular architecture relies on the strategic use of various non-covalent forces. mdpi.com

Hydrogen Bonding: The most prominent interaction involving the this compound scaffold is hydrogen bonding. The hydroxyl (-OH) group can donate a proton to the nitrogen atom of an adjacent pyridine ring, forming strong O—H···N interactions. researchgate.netnih.gov This can lead to the formation of infinite chains or discrete cyclic assemblies, which serve as the primary structural motif in the crystal lattice.

Halogen Bonding: When halogen atoms (e.g., Cl, Br, I) are introduced onto the pyridine ring, they can act as halogen bond donors. tuni.fi A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as the pyridine nitrogen or the hydroxyl oxygen of another molecule. mdpi.comnih.gov This interaction provides an additional tool for crystal engineering, allowing for the construction of robust and predictable supramolecular networks. nih.gov Studies on related halopyridinium salts demonstrate that C—X···I⁻ halogen bonds are a key feature of their solid-state structures. mdpi.com

Table 3: Summary of Non-Covalent Interactions and Their Geometric Features

Interaction Type Donor Acceptor Typical Distance Range (Å) Significance in Assembly
Hydrogen Bond Hydroxyl group (-OH) Pyridine Nitrogen (N) 2.5 - 3.2 Primary structure-directing force, forms chains/networks
Halogen Bond Halogen on Pyridine (C-X) Pyridine Nitrogen (N) 3.0 - 3.5 (for Br/I) Directional control for crystal engineering

Advanced Materials and Nanotechnology

The unique structural features of the this compound scaffold, namely the rigid pyridine core, the reactive ethynyl group, and the hydrogen-bonding capable hydroxyl group, make it a promising building block for the development of advanced materials. These functionalities allow for its incorporation into various material architectures, from optoelectronic devices to functional polymers, opening avenues for novel applications in nanotechnology.

Optoelectronic Materials Development

Pyridine derivatives are increasingly utilized in the field of optoelectronics, serving as crucial components in organic light-emitting diodes (OLEDs), solar cells, and other devices. rsc.org The electron-deficient nature of the pyridine ring makes it an excellent electron-transporting material (ETM). rsc.org The frontier energy levels of pyridine-based materials can be fine-tuned by strategic placement of substituents on the pyridine ring, which allows for the optimization of charge injection and transport properties. rsc.org

While direct studies on this compound in optoelectronic applications are not extensively documented, the scaffold possesses inherent characteristics that suggest its potential in this area. The ethynyl group is a common moiety in conjugated systems used for organic electronics, contributing to π-conjugation and facilitating charge transport. The combination of the pyridine core for electron transport and the ethynyl group for extending conjugation could lead to materials with tailored electronic properties. Furthermore, the hydroxyl group offers a site for further functionalization, allowing for the attachment of other photoactive or charge-transporting groups, or for influencing intermolecular interactions and material morphology through hydrogen bonding. The development of pyrene-pyridine integrated systems as hole-transporting materials (HTMs) for OLEDs highlights the potential of combining pyridine with other aromatic systems to achieve desirable optoelectronic properties. nih.govacs.orgacs.org

Table 1: Potential Roles of this compound Moieties in Optoelectronic Materials

Structural FeaturePotential Function in Optoelectronic MaterialsRelevant Research Findings on Related Compounds
Pyridine RingElectron transport, hole/exciton blockingPyridine derivatives are effective ETMs in OLEDs, enhancing device efficiency and stability. rsc.org
Ethynyl GroupExtended π-conjugation, charge transport pathwayEthynyl groups are integral to many organic conjugated materials for electronics.
Hydroxyl GroupTuning of intermolecular interactions, site for functionalizationCan influence film morphology and solubility, and allow for grafting of other functional units.

Integration into Polymeric Systems

The ethynyl group of this compound is a versatile functional group for polymerization. The polymerization of monomers containing C≡C bonds can lead to polymers with unique electrophysical, optical, and physicochemical properties. nih.gov Specifically, the polymerization of ethynylpyridines has been shown to proceed through several mechanisms, including spontaneous polymerization upon quaternization of the pyridine nitrogen. acs.orgacs.orgtandfonline.com This method involves the activation of the acetylenic triple bond by the positively charged nitrogen, leading to the formation of highly conjugated polyacetylenes. acs.org

This suggests that this compound could be polymerized through a similar strategy. The quaternization of the pyridine nitrogen with an alkyl halide could initiate polymerization of the ethynyl group, resulting in a poly(pyridinium) backbone with hydroxyl substituents. The resulting ionic polymers would be expected to be soluble in polar solvents and possess a conjugated backbone, making them interesting candidates for applications such as polyelectrolytes, sensors, or materials with tailored optical properties. acs.orgresearchgate.net The presence of the hydroxyl group could also influence the polymer's properties, for example, by providing a site for cross-linking or further functionalization.

Table 2: Polymerization Strategies for Ethynylpyridine Derivatives

Polymerization MethodDescriptionPotential Application for this compound
Spontaneous Polymerization upon QuaternizationThe pyridine nitrogen is quaternized, activating the ethynyl group for polymerization. acs.orgCould be used to synthesize ionic, conjugated polymers from this compound.
Transition Metal CatalysisVarious transition metal catalysts can be used to polymerize acetylenic monomers. nih.govOffers an alternative route to control the polymerization and the resulting polymer structure.
Solid-Phase PolymerizationPolymerization is initiated by physical methods such as pressure and shear deformation. nih.govCould be explored for the solvent-free synthesis of polymers from this compound.

Chemical Biology and Probe Development

The this compound scaffold is a valuable starting point for the design of chemical probes to study biological systems. Its rigid structure and functional groups allow for the synthesis of targeted ligands and the introduction of reporter groups for imaging and detection.

Design of Ligands for Protein Targets

The pyridine ring is a common motif in medicinal chemistry and is present in numerous approved drugs. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an effective scaffold for designing ligands that bind to protein targets. mdpi.comresearchgate.netresearchgate.net The 3-hydroxypyridin-4-one scaffold, a close analog of this compound, has been successfully utilized to design inhibitors of catechol-O-methyltransferase (COMT), an important enzyme in the metabolism of levodopa, a drug used to treat Parkinson's disease. nih.gov A series of 3-hydroxypyridin-4-ones were synthesized and shown to have in vitro inhibitory activity against COMT, with IC50 values in the micromolar range. nih.gov

These findings suggest that the this compound scaffold could also serve as a basis for designing enzyme inhibitors. The ethynyl group can act as a bioisostere for other functional groups or provide a reactive handle for covalent modification of the target protein. Docking studies are often employed to predict the binding orientation of small molecules to their protein targets and to guide the design of more potent and selective ligands. nih.gov

Table 3: 3-Hydroxypyridin-4-ones as COMT Inhibitors

CompoundIn Vitro IC50 (µM) for COMT Inhibition
Series of 10 synthesized compounds4.55 - 19.8

Data from nih.gov

Radiosynthesis of Labeled Analogues for Research (e.g., ¹¹C-labeling)

Positron Emission Tomography (PET) is a powerful imaging technique that allows for the non-invasive study of biochemical processes in vivo. This technique relies on the use of radiolabeled probes that can be detected by a PET scanner. Carbon-11 (¹¹C) is a commonly used radionuclide for PET due to its short half-life (20.3 minutes) and the fact that its incorporation into a molecule does not alter its biochemical properties.

The this compound scaffold is amenable to labeling with ¹¹C through several established radiosynthetic methods. One common strategy is ¹¹C-methylation, where a methyl group containing ¹¹C is introduced into the molecule. tandfonline.com For this compound, the hydroxyl group could be methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to produce the corresponding [¹¹C]methoxy derivative. Another approach is ¹¹C-carbonylation, which utilizes [¹¹C]carbon monoxide ([¹¹C]CO) to introduce a carbonyl group. While this would be a more complex transformation for this specific scaffold, it highlights the versatility of ¹¹C chemistry. The development of rapid and efficient radiolabeling methods is crucial for the successful application of PET probes in research.

Table 4: Common ¹¹C-Labeling Strategies Applicable to this compound

Labeling StrategyReagentPotential Labeling Position on this compound
¹¹C-Methylation[¹¹C]CH₃I or [¹¹C]CH₃OTfO-methylation of the hydroxyl group
¹¹C-Carbonylation[¹¹C]COMore complex, would require modification of the scaffold

Structure-Activity Relationship (SAR) Studies of Related Pyridine Scaffolds

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. nih.gov For pyridine-based scaffolds, SAR studies often explore the effects of varying the substituents on the pyridine ring, as well as modifying the core structure itself.

For the this compound scaffold, a systematic SAR study would involve several key modifications:

Modification of the ethynyl group: The terminal alkyne could be replaced with other functional groups of varying size, electronics, and hydrogen-bonding capacity to probe the importance of this group for biological activity.

Modification of the hydroxyl group: The hydroxyl group could be converted to ethers or esters to investigate the role of the hydrogen bond donor and acceptor properties.

Substitution on the pyridine ring: The remaining positions on the pyridine ring could be substituted with various groups (e.g., halogens, alkyls, alkoxys) to modulate the electronic properties and steric profile of the molecule.

By synthesizing and evaluating a library of such analogs, researchers can build a comprehensive understanding of the SAR for this scaffold, which can guide the design of more potent and selective compounds for a given biological target.

Conclusion and Future Perspectives in 3 Ethynylpyridin 4 Ol Research

Emerging Trends in Synthetic Methodologies

The efficient and flexible synthesis of 3-Ethynylpyridin-4-ol and its derivatives is paramount for future research. While specific routes to this exact molecule are not widely documented, emerging trends in heterocyclic chemistry offer powerful tools for its construction.

Multi-Component Reactions (MCRs): A significant trend is the development of MCRs to build complex molecular architectures in a single step. For instance, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids has proven effective for creating highly substituted pyridin-4-ol derivatives. chim.it Adapting this methodology could provide a direct and atom-economical route to the this compound core.

Palladium-Catalyzed Cross-Coupling: The Sonogashira cross-coupling reaction is a benchmark method for installing ethynyl (B1212043) groups onto aromatic rings. mdpi.com A forward-thinking synthetic strategy would involve preparing a halogenated pyridin-4-ol precursor, which could then undergo a Sonogashira reaction with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, to yield the target compound. mdpi.com

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. Future syntheses should incorporate green chemistry principles, such as using environmentally benign solvents, developing catalytic cycles to minimize waste, and employing energy-efficient reaction conditions like microwave irradiation or solvent-free grinding. mdpi.com

Table 1: Potential Synthetic Methodologies for this compound

Methodology Description Key Advantages Potential Precursors
Multi-Component Reaction A one-pot reaction combining three or more starting materials to form the final product. chim.it High efficiency, atom economy, reduced waste. Alkoxyallenes, nitriles, carboxylic acids.
Sonogashira Coupling A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. mdpi.com High functional group tolerance, reliable C-C bond formation. 3-Halopyridin-4-ol, (Trimethylsilyl)acetylene.

| Sustainable Catalysis | Utilizes recyclable catalysts, green solvents, or energy-efficient methods to reduce environmental impact. mdpi.com | Environmentally friendly, potentially lower cost, improved safety. | Varies by specific approach. |

Unexplored Reactivity and Derivatization Pathways

The trifunctional nature of this compound offers a rich landscape for chemical modification. Exploring its reactivity is key to developing a diverse library of derivatives for screening and application.

Reactions of the Ethynyl Group: The terminal alkyne is a versatile handle for a variety of transformations. It is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form triazoles, further Sonogashira couplings to create extended π-conjugated systems, and various cyclization reactions to build fused heterocyclic systems.

Modification of the Pyridin-4-ol Core: The pyridin-4-ol moiety exists in tautomeric equilibrium with its pyridin-4-one form, which can influence its reactivity. The hydroxyl group can be derivatized to ethers or esters. More importantly, it can be converted into an excellent leaving group, such as a nonaflate, which enables subsequent palladium-catalyzed substitution reactions to introduce a wide range of other functional groups at the 4-position. chim.it

Ring Functionalization: While the existing substituents direct reactivity, further functionalization of the pyridine (B92270) ring through electrophilic or nucleophilic substitution could yield novel analogues with modulated electronic and steric properties.

Potential for Novel Material and Biological Applications

Pyridine derivatives are integral to numerous functional materials and biologically active compounds. The unique structure of this compound makes it an attractive scaffold for a new generation of molecules in these fields.

Biological and Medicinal Chemistry: Pyridine-containing molecules exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netnih.govnih.gov Derivatives have been investigated as phosphodiesterase inhibitors for cancer therapy and as antagonists for metabotropic glutamate (B1630785) receptors (mGluR5) in the treatment of central nervous system disorders. nih.govresearchgate.net The this compound scaffold could be used to design novel inhibitors for enzymes like c-KIT or Mps1, which are relevant targets in oncology. mdpi.commdpi.com The ethynyl group can act as a key pharmacophoric element or as a linker to attach other bioactive moieties.

Materials Science: Pyridine derivatives are crucial building blocks for ligands in coordination chemistry, catalysts, and functional materials used in organic electronics. chim.it The rigid, linear geometry of the ethynyl group makes this compound a candidate for constructing metal-organic frameworks (MOFs), conductive polymers, and novel dyes. Its ability to coordinate with metal ions could be exploited in the design of new sensors or catalytic systems.

Table 2: Potential Applications of this compound Derivatives

Field Potential Application Rationale
Medicinal Chemistry Anticancer Agents Pyridine scaffolds are present in numerous kinase inhibitors and anticancer drugs. nih.govmdpi.com
Antibacterial Agents The pyridine ring is a common feature in compounds active against various bacterial strains. nih.gov
CNS Disorder Therapeutics Ethynyl-pyridine analogues have shown potent activity as mGluR5 antagonists. researchgate.net
Materials Science Organic Electronics Pyridine units are used to tune the electronic properties of organic semiconductors. chim.it
Ligand Design The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions. chim.it

Role of Computational Chemistry in Accelerating Discovery

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of properties and the rational design of experiments, thereby saving significant time and resources.

For this compound, quantum chemistry methods like Density Functional Theory (DFT) can be employed to understand its three-dimensional structure, electronic properties, and reactivity. researchgate.net Such calculations can predict the most likely sites for electrophilic or nucleophilic attack and model the mechanisms of potential reactions. researchgate.net Furthermore, molecular docking simulations can be used to predict how derivatives of this compound might bind to biological targets like enzymes or receptors. mdpi.commdpi.com This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, streamlining the drug discovery process.

Interdisciplinary Collaborations and Future Impact

Realizing the full potential of this compound will require a highly collaborative, interdisciplinary approach. The journey from initial synthesis to final application lies at the intersection of multiple scientific fields.

Synthetic organic chemists will be needed to develop efficient and scalable routes to the core molecule and its derivatives.

Medicinal chemists and pharmacologists will be essential for designing and evaluating new drug candidates based on this scaffold for various diseases. researchgate.netnih.govmdpi.com

Materials scientists and engineers can explore the use of these new compounds in the creation of advanced materials with novel electronic, optical, or catalytic properties.

Computational chemists will provide theoretical insights to guide the design and synthesis efforts across all disciplines. mdpi.comresearchgate.net

Q & A

Q. What are the common synthetic routes for 3-Ethynylpyridin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyridine derivatives like this compound often involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or functionalization of pre-existing pyridine scaffolds. For example, hydrogenation of acetylenic intermediates using Lindlar catalysts or ligand-modified Pd nanoparticles can achieve selective reduction while preserving the ethynyl group . Key factors include solvent polarity (e.g., THF vs. CPME), catalyst loading (1–5 mol%), and temperature control (40–80°C). Yield optimization requires monitoring by TLC or HPLC to minimize side reactions such as over-reduction or polymerization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural validation typically employs a combination of:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify the ethynyl proton (δ ~2.5–3.5 ppm) and pyridin-4-ol aromatic protons (δ ~7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 134.05 for C7_7H5_5NO).
  • FT-IR : Detection of O–H stretching (~3200 cm1^{-1}) and C≡C stretching (~2100 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Handling : Use electrostatic-dissipative containers to prevent charge buildup. Avoid skin/eye contact with nitrile gloves and goggles, and work under fume hoods to limit vapor inhalation .
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation. Incompatible with strong oxidizers (e.g., HNO3_3) .
  • Waste disposal : Neutralize with dilute acetic acid before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed reactions?

  • Methodological Answer : The ethynyl group acts as a π-donor, enhancing coordination with Pd or Cu catalysts. Steric hindrance from the pyridin-4-ol ring can slow cross-coupling rates. Computational studies (DFT) reveal that electron-withdrawing substituents on the pyridine ring lower the LUMO energy, favoring nucleophilic attack. For example, chloro-substituted analogs (e.g., 4-Chloropyridin-3-ol•TFA) exhibit faster reaction kinetics in Suzuki-Miyaura couplings compared to methoxy derivatives .

Q. What strategies mitigate contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (e.g., keto-enol equilibria) or residual solvents. Mitigation strategies include:
  • Deuterated solvent screening : DMSO-d6_6 vs. CDCl3_3 to stabilize specific tautomers.
  • Variable-temperature NMR : To observe dynamic equilibria (e.g., –40°C to 25°C).
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling to resolve overlapping signals in complex mixtures .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with activity. For example, analogs with trifluoromethyl groups (e.g., 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol) show enhanced binding to kinase targets due to hydrophobic interactions . MD simulations (50–100 ns) assess stability of ligand-receptor complexes, with RMSD values <2 Å indicating favorable binding.

Q. What are the challenges in achieving regioselective functionalization of this compound?

  • Methodological Answer : Regioselectivity is influenced by directing groups and catalyst design. For instance, Pd(OAc)2_2 with bidentate ligands (e.g., XPhos) directs C–H functionalization to the ortho position of the pyridine ring. Competing pathways (e.g., ethynyl group participation) are suppressed using bulky bases (e.g., t-BuONa) or low temperatures. Recent studies on pyrazolo[3,4-d]pyrimidin-4-ol derivatives highlight the role of steric maps in predicting reaction outcomes .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Variability often stems from impurities in starting materials (e.g., 4-Chloro-3-methyl-6-nitrophenol) or inconsistent catalyst activation. Implement QC protocols:
  • HPLC purity thresholds : ≥95% by area normalization.
  • Karl Fischer titration : Moisture content <0.1% to prevent side reactions.
  • Catalyst pre-treatment : Reduce Pd(OAc)2_2 with H2_2 or NaBH4_4 before use .

Q. What analytical techniques resolve conflicting bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., serum protein interference). Use orthogonal assays:
  • SPR (Surface Plasmon Resonance) : Direct measurement of binding kinetics.
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells.
  • Metabolite profiling (LC-MS/MS) : Identify off-target effects or prodrug activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.